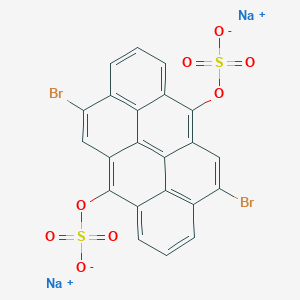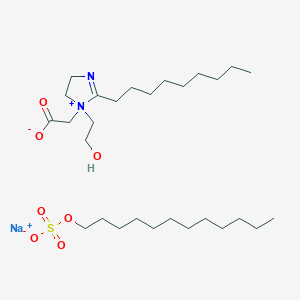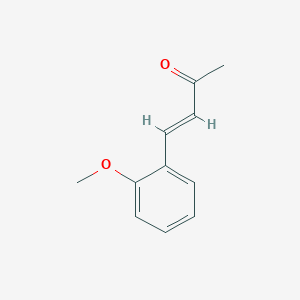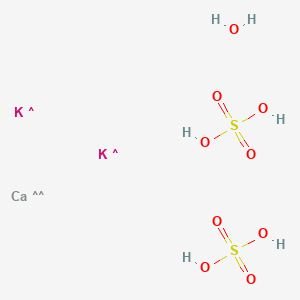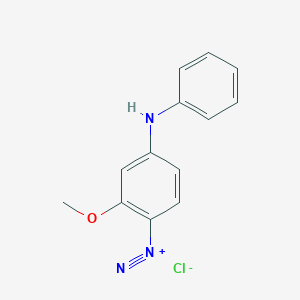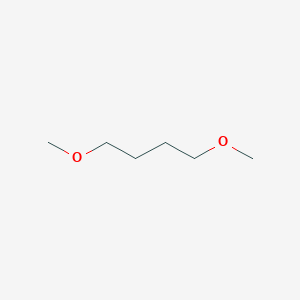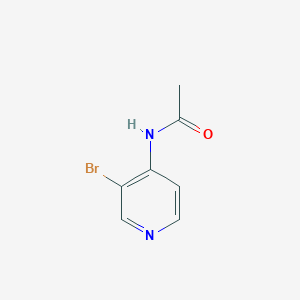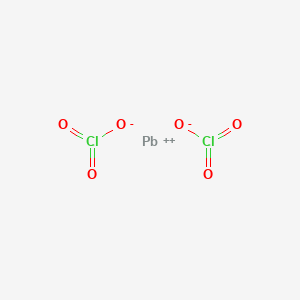
Lead chlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead chlorate is a chemical compound that is widely used in the field of chemistry and research. It is an inorganic compound that is produced by the reaction between lead oxide and chloric acid. Lead chlorate has several applications in scientific research, including its use as an oxidizing agent, a source of oxygen, and a catalyst.
Mecanismo De Acción
The mechanism of action of lead chlorate is not fully understood. However, it is believed that lead chlorate acts as an oxidizing agent by donating oxygen atoms to other molecules. This process can lead to the formation of new chemical compounds.
Efectos Bioquímicos Y Fisiológicos
Lead chlorate is toxic and can cause serious health problems if ingested or inhaled. It can cause damage to the kidneys, liver, and central nervous system. Exposure to lead chlorate can also lead to anemia and gastrointestinal problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using lead chlorate in lab experiments is its ability to act as an oxidizing agent. This can be useful in the synthesis of certain organic compounds. However, the toxicity of lead chlorate can be a limitation, as it requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research involving lead chlorate. One area of focus could be the development of safer and more efficient methods for synthesizing lead chlorate. Additionally, research could be conducted to better understand the mechanism of action of lead chlorate and its potential applications in other fields, such as medicine or energy production.
In conclusion, lead chlorate is a chemical compound with several applications in scientific research. It is commonly used as an oxidizing agent, a source of oxygen, and a catalyst. However, its toxicity requires careful handling and disposal. Future research could focus on developing safer and more efficient methods for synthesizing lead chlorate and exploring its potential applications in other fields.
Métodos De Síntesis
The synthesis of lead chlorate involves the reaction between lead oxide and chloric acid. This reaction is exothermic and can be dangerous if not carried out properly. The reaction is typically carried out in a fume hood to ensure that any toxic fumes produced during the reaction are safely vented away.
Aplicaciones Científicas De Investigación
Lead chlorate has several applications in scientific research. It is commonly used as an oxidizing agent in the synthesis of organic compounds. Lead chlorate can also be used as a source of oxygen in the production of rocket fuel. Additionally, it is used as a catalyst in certain chemical reactions.
Propiedades
Número CAS |
10294-47-0 |
|---|---|
Nombre del producto |
Lead chlorate |
Fórmula molecular |
Cl2O6Pb |
Peso molecular |
374 g/mol |
Nombre IUPAC |
lead(2+);dichlorate |
InChI |
InChI=1S/2ClHO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Clave InChI |
NGXWSRYOFVTCCT-UHFFFAOYSA-L |
SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Pb+2] |
SMILES canónico |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Pb+2] |
Otros números CAS |
10294-47-0 |
Sinónimos |
Lead chlorate. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



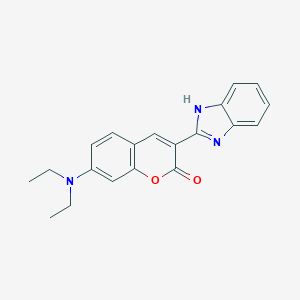

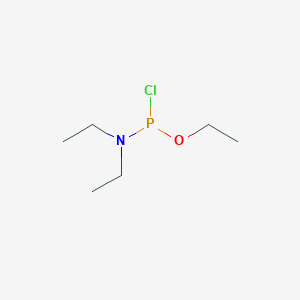
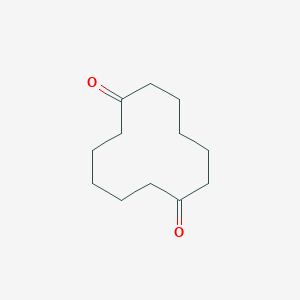
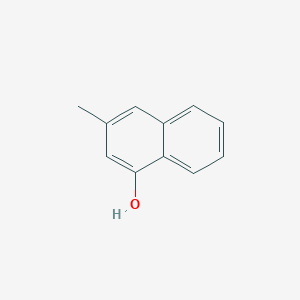
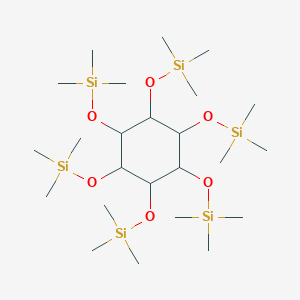
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
